5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine
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Overview
Description
5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic routes often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industry, it is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act on various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
5-(1-Ethylpiperidin-2-yl)-4-methylpyridin-2-amine is unique due to its specific structure and pharmacological properties. Similar compounds include other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share some structural similarities but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-3-16-7-5-4-6-12(16)11-9-15-13(14)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H2,14,15) |
InChI Key |
VGDPRRRFEUOXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2C)N |
Origin of Product |
United States |
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